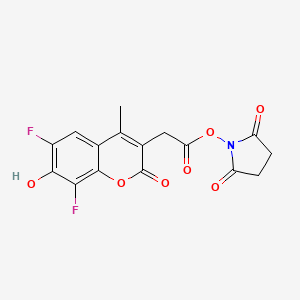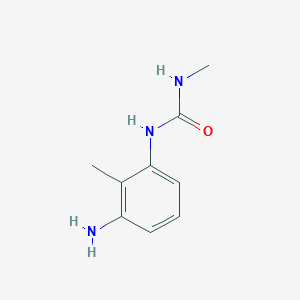
5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid: is a quinoline derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and cyclopropyl groups attached to a quinoline core. Its chemical formula is C13H9BrClNO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The addition of a chlorine atom at the 8-position.
Cyclopropylation: The attachment of a cyclopropyl group to the 2-position.
Each of these steps requires specific reagents and conditions, such as the use of bromine or chlorine gas, cyclopropyl halides, and carboxylating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the bromine or chlorine atoms to hydrogen.
Substitution: Nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-4-chloroquinoline: Similar structure but lacks the cyclopropyl and carboxylic acid groups.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Shares bromine and chlorine atoms but has a different core structure.
Uniqueness
5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid is unique due to its combination of bromine, chlorine, cyclopropyl, and carboxylic acid groups attached to a quinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C13H9BrClNO2 |
|---|---|
Poids moléculaire |
326.57 g/mol |
Nom IUPAC |
5-bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9BrClNO2/c14-8-3-4-9(15)12-11(8)7(13(17)18)5-10(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
Clé InChI |
NRKDSXRVJSTNPO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)



![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)




![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)
